(E)-4-Aminopent-3-en-2-one: A Comprehensive Technical Guide on a Versatile Synthetic Building Block
(E)-4-Aminopent-3-en-2-one: A Comprehensive Technical Guide on a Versatile Synthetic Building Block
Foreword: The Unassuming Power of the Enaminone Scaffold
In the vast landscape of organic chemistry, certain molecular scaffolds emerge as exceptionally versatile and powerful tools. (E)-4-aminopent-3-en-2-one, a simple β-enaminone, is a prime example of such a scaffold. Though its structure is unassuming, the conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O) bestows upon it a unique and highly tunable reactivity profile.[1][2] This duality of nucleophilic and electrophilic character makes it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which form the core of biologically active molecules.[3][4] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of (E)-4-aminopent-3-en-2-one, offering researchers and drug development professionals a foundational understanding of its utility and potential.
Core Chemical and Structural Properties
(E)-4-aminopent-3-en-2-one, also known as acetylacetonamine, is the simplest primary β-enaminone.[5][6] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO | [5][7] |
| Molecular Weight | 99.13 g/mol | [5][7] |
| CAS Number | 1118-66-7 | [5][7] |
| Appearance | White to yellow/brown crystalline solid | [8][9] |
| Melting Point | 38 °C | [8][10] |
| Boiling Point | 130-131 °C | [8][10] |
| IUPAC Name | 4-aminopent-3-en-2-one | [5] |
Tautomerism and Stereochemistry: The Intramolecular Hydrogen Bond
A key feature of 4-aminopent-3-en-2-one is the existence of keto-enol and imine-enamine tautomerism. Spectroscopic and computational studies overwhelmingly confirm that the molecule exists predominantly in the enamine tautomeric form rather than the imine form.[11][]
This stability is largely attributed to the formation of a strong, intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen (C=O). This interaction creates a stable six-membered pseudo-ring, a characteristic feature of this class of compounds.[2][] This hydrogen bond significantly influences the molecule's conformation, reactivity, and spectroscopic properties. The molecule can exist as (E) and (Z) isomers; however, the (Z) isomer is generally more stable due to this intramolecular hydrogen bonding.
Spectroscopic Characterization: A Molecular Fingerprint
The unique structural features of (E)-4-aminopent-3-en-2-one give rise to a distinct spectroscopic signature, which is essential for its identification and for studying its reactivity.
Vibrational Spectroscopy (FTIR & Raman)
The most telling feature in the IR spectrum is the position of the N-H and C=O stretching vibrations. Due to the strong intramolecular hydrogen bond, these bands are shifted to lower frequencies compared to compounds lacking this interaction.
-
ν(N-H): Typically observed around 3180 cm⁻¹, significantly lower than the usual 3300-3500 cm⁻¹ for free amines, indicating strong hydrogen bonding.[]
-
ν(C=O): The carbonyl stretch is also red-shifted, appearing in the region of 1600-1640 cm⁻¹, overlapping with the C=C stretch, due to conjugation and hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the structure and isomeric purity.[13]
-
¹H NMR:
-
CH₃ (acetyl): A singlet around δ 1.9-2.0 ppm.
-
CH₃ (enol): A singlet around δ 1.9-2.0 ppm.
-
CH (vinyl): A singlet around δ 5.0-5.1 ppm.
-
NH₂: A broad signal that can range from δ 5.0 to 10.0 ppm depending on the solvent and concentration, often exchanging with D₂O.
-
-
¹³C NMR:
-
C=O (carbonyl): A signal around δ 195-200 ppm.
-
C-NH₂ (vinylic): A signal around δ 160-165 ppm.
-
CH (vinylic): A signal around δ 95-100 ppm.
-
CH₃ groups: Signals in the aliphatic region around δ 20-30 ppm.
-
Mass Spectrometry
In mass spectrometry, (E)-4-aminopent-3-en-2-one will show a clear molecular ion peak (M⁺) at m/z = 99.13, corresponding to its molecular weight.
Synthesis: A Foundational Protocol
The most common and straightforward synthesis of 4-aminopent-3-en-2-one is the condensation reaction between acetylacetone (2,4-pentanedione) and an ammonia source.[14] While various catalysts and conditions have been explored to optimize this process, the fundamental transformation remains the same.[1][15]
Standard Laboratory Protocol
Objective: To synthesize 4-aminopent-3-en-2-one via the condensation of acetylacetone with ammonia.
Materials:
-
Acetylacetone (1.0 eq)
-
Aqueous Ammonia (25-30%, excess)
-
Toluene or Benzene
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add acetylacetone and toluene.
-
Reagent Addition: Add an excess of aqueous ammonia to the flask.
-
Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.
-
Causality: The removal of the water byproduct is critical according to Le Châtelier's principle. Failure to remove water will result in a low yield as the reaction is reversible.
-
-
Reaction Monitoring: Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with brine (saturated NaCl solution) to remove any remaining aqueous base.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a crystalline solid of sufficient purity. If necessary, it can be further purified by recrystallization from a suitable solvent like hexane or ethyl acetate/hexane.
Chemical Reactivity: A Tale of Two Sites
The synthetic versatility of enaminones stems from the conjugated π-system, which creates distinct nucleophilic and electrophilic centers within the same molecule.[1][3]
-
Nucleophilic Sites: The nitrogen atom and the α-carbon (Cα) are electron-rich and readily react with electrophiles.
-
Electrophilic Sites: The carbonyl carbon and the β-carbon (Cβ) are electron-deficient and are susceptible to attack by nucleophiles.
mol [label=<

Nuc [shape=plaintext, label="Nucleophilic Sites\n(React with E⁺)", fontcolor="#34A853"]; Elec [shape=plaintext, label="Electrophilic Sites\n(React with Nu⁻)", fontcolor="#EA4335"];
// Invisible nodes for positioning arrows N_pos [pos="1.1,1.8!", shape=point]; Ca_pos [pos="1.8,1.2!", shape=point]; Cb_pos [pos="2.8,1.2!", shape=point]; CO_pos [pos="3.5,1.8!", shape=point];
// Edges from labels to molecule positions Nuc -> N_pos [arrowhead=curve, color="#34A853"]; Nuc -> Ca_pos [arrowhead=curve, color="#34A853"]; Elec -> Cb_pos [arrowhead=curve, color="#EA4335"]; Elec -> CO_pos [arrowhead=curve, color="#EA4335"]; } endom Caption: Nucleophilic and electrophilic sites in the enaminone scaffold.
This ambident reactivity makes 4-aminopent-3-en-2-one a cornerstone for synthesizing five- and six-membered heterocycles, which are privileged structures in medicinal chemistry.[15][16] For example, it can react with hydrazines to form pyrazoles, with guanidine to form pyrimidines, and can undergo Paal-Knorr type reactions to yield substituted pyrroles.
Applications in Drug Development and Beyond
The enaminone moiety is recognized as a potent pharmacophore, and compounds containing this scaffold have demonstrated a wide spectrum of biological activities.[3][16]
-
Anticonvulsant Activity: Numerous enaminone derivatives have been synthesized and evaluated for their potential as anticonvulsant agents.[16]
-
Anti-inflammatory and Antitumor Agents: The scaffold is present in molecules with demonstrated anti-inflammatory and antitumor properties.[3][4]
-
Antibacterial and Antifungal Activity: Enaminones serve as intermediates for antibiotics and other antimicrobial agents.[3][15]
-
Ligands in Coordination Chemistry: The N,O-bidentate nature of the enaminone allows it to act as an excellent chelating ligand for various metal ions, with applications in catalysis and materials science.[1][17]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-aminopent-3-en-2-one is classified as an irritant.[5][7][9]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust.[9]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[7][8]
Conclusion
(E)-4-aminopent-3-en-2-one is far more than a simple organic molecule; it is a powerful and versatile platform for chemical innovation. Its straightforward synthesis, combined with its rich and predictable reactivity, makes it an indispensable tool for synthetic and medicinal chemists. A thorough understanding of its properties, as detailed in this guide, empowers researchers to harness its full potential in the construction of complex molecular architectures, from novel therapeutics to advanced materials. The continued exploration of enaminone chemistry promises to unlock new pathways in drug discovery and beyond.
References
- Amaye, I.J., Haywood, R.D., Mandzo, E.M., Wirick, J.J., & Jackson-Ayotunde, P.L. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 83, 131984.
- Shashidhar Bharadwaj S., et al. (2021). Enaminones: Exploring Additional Therapeutic Activities.
- Al-khazraji, A.M., Waheed, E.J., & Ahmed, A.A. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Al-Kitab Journal for Pure Sciences, 7(2), 130-152. [Source: Al-Kitab Journal for Pure Sciences]
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- Recent preparations and synthetic applications of enaminones. (n.d.). ResearchGate.
- Esmaiel, A. A., et al. (2021). (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate.
- Vencato, I., Cunha, S., Rocha, V., Rocha, Z. N. da, & Lariucci, C. (2004). The azo–enaminone 4-(E)-amino-3-[(E)-2-chlorophenyldiazenyl]pent-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1704–o1706.
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PubChem. (n.d.). 4-Amino-3-penten-2-one. PubChem Compound Summary for CID 136873. Retrieved from [Link]
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PubChem. (n.d.). (3Z)-4-Amino-3-penten-2-one. PubChem Compound Summary for CID 5355751. Retrieved from [Link]
- Venter, G. J. S., et al. (2010). 4-[(4-Methylphenyl)amino]pent-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3011. [Source: NIH]
- Chiang, Y., Kresge, A. J., & Zhu, Y. (2002). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (1), 67–73. [Source: Royal Society of Chemistry]
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SpectraBase. (n.d.). (Z)-4-aminopent-3-en-2-one. SpectraBase Compound ID Ij6BrBrITLF. Retrieved from [Link]
- Convenient synthesis of 4-aminopent-3-en-2-one. (1970). Australian Journal of Chemistry.
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LookChem. (n.d.). (E)-4-aminopent-3-en-2-one. Retrieved from [Link]
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ChemBK. (n.d.). (3E)-4-aminopent-3-en-2-one. Retrieved from [Link]
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SpectraBase. (n.d.). E-4-(METHYLAMINO)-BUT-3-EN-2-ONE. SpectraBase Compound ID 1w2rRBP3HBS. Retrieved from [Link]
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ChemBK. (n.d.). 4-Amino-3-penten-2-one. Retrieved from [Link]
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